molecular formula C15H21BO6S B7955414 Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7955414
M. Wt: 340.2 g/mol
InChI Key: OKCOMWKEJQMJRO-UHFFFAOYSA-N
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Description

Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a specialized organic compound characterized by its unique molecular structure, which includes a methanesulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step organic synthesis process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a boronic acid derivative, facilitating the formation of carbon-carbon bonds.

Biology: In biological research, Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is employed in the study of enzyme inhibitors and as a tool in molecular biology for labeling and tracking biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its unique structure allows for the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism by which Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit specific enzymes by binding to their active sites.

  • Receptors: It may interact with cellular receptors, modulating their activity.

  • Pathways: It can affect signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but lacks the methanesulfonyl group.

  • 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: Another related compound with a different aromatic ring structure.

Uniqueness: Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO6S/c1-14(2)15(3,4)22-16(21-14)10-7-8-11(13(17)20-5)12(9-10)23(6,18)19/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCOMWKEJQMJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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